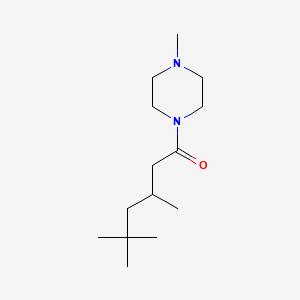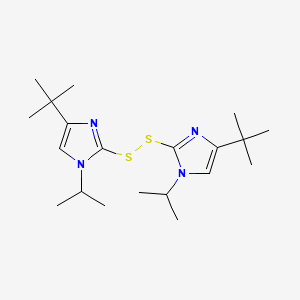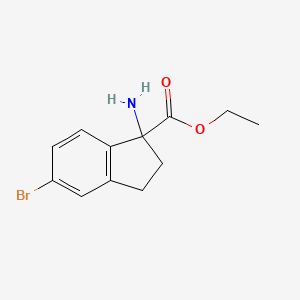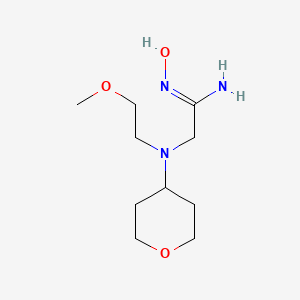![molecular formula C15H12N4S2 B15281261 3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)
3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are often explored in drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with 2-naphthyl aldehydes in the presence of a suitable catalyst . The reaction is often carried out under reflux conditions in a polar solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to accelerate the reaction process. This method has been shown to be efficient in producing high yields of triazolo[3,4-b][1,3,4]thiadiazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl sulfide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding thiols or sulfides.
Substitution: Various substituted triazolo[3,4-b][1,3,4]thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mecanismo De Acción
The mechanism of action of methyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit carbonic anhydrase, cholinesterase, and other enzymes, which can result in anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
Methyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific structural features and pharmacological activities . Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines: Exhibits antiviral and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: Used in the development of new pharmaceuticals and materials.
These compounds share similar core structures but differ in their substituents and specific activities, making methyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide a distinct and valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C15H12N4S2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-(methylsulfanylmethyl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4S2/c1-20-9-13-16-17-15-19(13)18-14(21-15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |
Clave InChI |
MLIMINFLLUVYEN-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281182.png)





![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)


![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

